molecular formula C8H6Cl2F2O2S B2764305 Ethyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate CAS No. 2460757-30-4

Ethyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate

Cat. No.: B2764305
CAS No.: 2460757-30-4
M. Wt: 275.09
InChI Key: OKOBCLACXWGCTI-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is characterized by the presence of two chlorine atoms and two fluorine atoms attached to the thiophene ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate typically involves the reaction of 2,5-dichlorothiophene with ethyl 2,2-difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction. The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate), solvents (dimethylformamide, tetrahydrofuran).

    Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Substituted thiophene derivatives.

    Oxidation Reactions: Sulfoxides, sulfones.

    Reduction Reactions: Thiols, thioethers.

Scientific Research Applications

Ethyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anti-inflammatory, anti-cancer, and anti-microbial agents.

    Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors, photovoltaic materials, and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, enabling the exploration of new chemical reactions and mechanisms.

    Biological Research: The compound is studied for its potential biological activities and interactions with various biomolecules, contributing to the understanding of biochemical pathways and processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance the compound’s ability to form strong interactions with target proteins or enzymes, potentially inhibiting their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate can be compared with other similar compounds, such as:

    Ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate: This compound has a similar thiophene ring structure but lacks the fluorine atoms, which can result in different chemical properties and reactivity.

    2-(2,5-Dichlorothiophen-3-yl)ethylamine: This compound contains an amine group instead of the ester group, leading to different biological activities and applications.

    2-(2,5-Dichlorothiophen-3-yl)acetic acid: This compound has a carboxylic acid group, which can influence its solubility and reactivity in various chemical reactions.

Properties

IUPAC Name

ethyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2S/c1-2-14-7(13)8(11,12)4-3-5(9)15-6(4)10/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOBCLACXWGCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(SC(=C1)Cl)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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